(4,5-Dimethylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone is a synthetic organic compound that features a thiophene ring substituted with dimethyl groups and a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone typically involves the following steps:
Preparation of (4,5-Dimethylthiophen-3-yl)methanol: This intermediate can be synthesized by reacting 4,5-dimethylthiophene with formaldehyde in the presence of a base.
Nucleophilic Substitution: The bromide is reacted with 4-ethylpiperazine in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring may interact with receptors or enzymes, while the thiophene ring could be involved in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dimethylthiophen-3-yl)methanol
- (4,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- (4-Benzylpiperazin-1-yl)(4,5-dimethylthiophen-3-yl)methanone
Uniqueness
(4,5-Dimethylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both a thiophene ring and a piperazine ring, which confer distinct electronic and steric properties. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-4-14-5-7-15(8-6-14)13(16)12-9-17-11(3)10(12)2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJXEDRSMOYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CSC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.